2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[4-(3,4-DIMETHYLPHENOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a phthalimide core and a phenyl group substituted with a dimethylphenoxycarbonyl moiety
Preparation Methods
The synthesis of 2-[4-(3,4-DIMETHYLPHENOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalimide core: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl group is coupled with the phthalimide core using a palladium catalyst.
Substitution with the dimethylphenoxycarbonyl group: This step can be carried out through a nucleophilic substitution reaction, where the phenyl group is reacted with a dimethylphenoxycarbonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(3,4-DIMETHYLPHENOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(3,4-DIMETHYLPHENOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DIMETHYLPHENOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(3,4-DIMETHYLPHENOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Phthalimide derivatives: These compounds share the phthalimide core and have similar chemical properties and applications.
Phenylboronic acids: These compounds are used in similar synthetic reactions, such as Suzuki-Miyaura coupling, and have applications in organic synthesis and medicinal chemistry.
Dimethylphenoxy compounds: These compounds have similar substituents and can undergo similar chemical reactions, making them useful in various research and industrial applications.
The uniqueness of 2-[4-(3,4-DIMETHYLPHENOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17NO6 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenoxy)carbonylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C24H17NO6/c1-13-3-9-18(11-14(13)2)31-24(30)15-4-7-17(8-5-15)25-21(26)19-10-6-16(23(28)29)12-20(19)22(25)27/h3-12H,1-2H3,(H,28,29) |
InChI Key |
XQYUCLBJLPHHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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